
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. This compound is commonly referred to as DCPTU and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DCPTU is not fully understood. However, studies have shown that DCPTU inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of CK2 activity by DCPTU leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCPTU has been found to exhibit various biochemical and physiological effects. Studies have shown that DCPTU can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. DCPTU has also been found to have a neuroprotective effect and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCPTU in lab experiments is its potent antitumor activity. DCPTU has been found to be effective against various types of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using DCPTU in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on DCPTU. One of the potential directions is the development of DCPTU-based cancer therapies. DCPTU has been found to be effective against various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential direction is the development of DCPTU-based antibiotics. DCPTU has been found to exhibit antibacterial and antifungal activity, and further research is needed to determine its potential as a new antibiotic. Additionally, further research is needed to determine the mechanism of action of DCPTU and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, DCPTU is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. DCPTU has been found to exhibit various biochemical and physiological effects, including potent antitumor activity, antibacterial and antifungal activity, and neuroprotective effects. Further research is needed to determine the efficacy of DCPTU in vivo and its potential applications in other fields of scientific research.
Métodos De Síntesis
DCPTU can be synthesized through a multistep reaction process that involves the reaction of 3,4-dichlorophenyl isocyanate with furan-3-ylmethanol, followed by the reaction of the resulting intermediate with thiophen-2-ylmethanol. The final product is obtained through the purification of the resulting crude product.
Aplicaciones Científicas De Investigación
DCPTU has been found to have potential applications in various fields of scientific research. One of the primary applications of DCPTU is in the field of cancer research. Studies have shown that DCPTU has potent antitumor activity and can induce apoptosis in cancer cells. DCPTU has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-6-23-11-12)10-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIZIEQSBQOFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentylsulfanyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2950116.png)
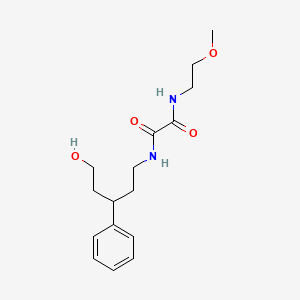
![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)
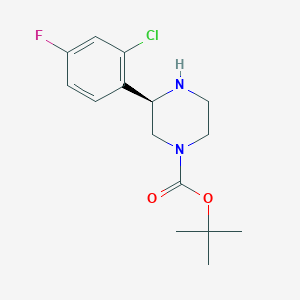
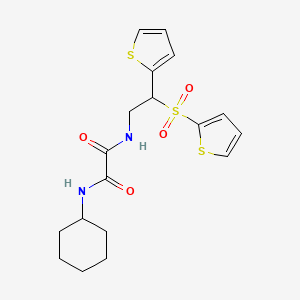

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)

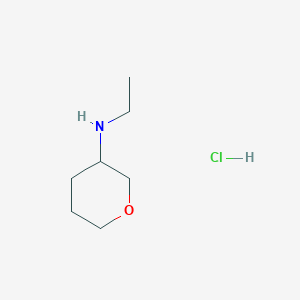

![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
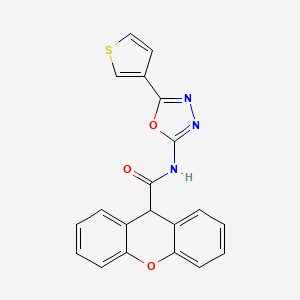
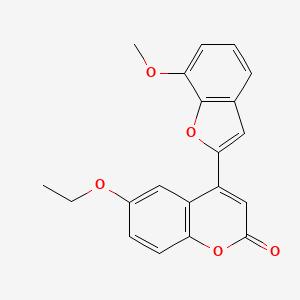
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2950136.png)